molecular formula C42H32O10 B12429098 4-[3-(3,5-Dihydroxyphenyl)-4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2-diol

4-[3-(3,5-Dihydroxyphenyl)-4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2-diol

Cat. No.: B12429098
M. Wt: 696.7 g/mol
InChI Key: MZZSUXPEXUEIAK-UHFFFAOYSA-N
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Description

The compound “4-[3-(3,5-Dihydroxyphenyl)-4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2-diol” is a complex organic molecule characterized by multiple hydroxyl groups and benzofuran rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of benzofuran rings and the introduction of hydroxyl groups. A possible synthetic route could involve:

    Formation of Benzofuran Rings: This can be achieved through cyclization reactions involving phenolic precursors.

    Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Coupling Reactions: The different phenolic and benzofuran units can be coupled using cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones.

    Reduction: Reduction reactions can convert carbonyl groups (if present) to hydroxyl groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution may introduce halogens or nitro groups onto the aromatic rings.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

Biology

Due to its multiple hydroxyl groups, the compound may exhibit antioxidant properties, making it of interest in studies related to oxidative stress and cellular protection.

Medicine

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential molecular targets include enzymes, receptors, and signaling pathways. The hydroxyl groups may allow the compound to act as an antioxidant by scavenging free radicals and preventing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Resveratrol: A polyphenolic compound with antioxidant properties.

    Quercetin: A flavonoid with anti-inflammatory and antioxidant activities.

    Curcumin: A polyphenolic compound with anti-inflammatory and anticancer properties.

Uniqueness

The uniqueness of the compound lies in its complex structure, which combines multiple benzofuran rings and hydroxyl groups

Properties

Molecular Formula

C42H32O10

Molecular Weight

696.7 g/mol

IUPAC Name

4-[3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2-diol

InChI

InChI=1S/C42H32O10/c43-27-8-3-21(4-9-27)1-2-22-13-33(49)39-35(14-22)51-41(23-5-10-28(44)11-6-23)38(39)26-18-34(50)40-36(19-26)52-42(24-7-12-31(47)32(48)17-24)37(40)25-15-29(45)20-30(46)16-25/h1-20,37-38,41-50H

InChI Key

MZZSUXPEXUEIAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=C3C(C(OC3=C2)C4=CC=C(C=C4)O)C5=CC(=C6C(C(OC6=C5)C7=CC(=C(C=C7)O)O)C8=CC(=CC(=C8)O)O)O)O)O

Origin of Product

United States

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